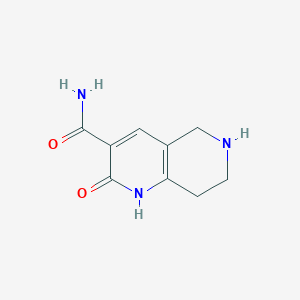
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide is a compound that belongs to the class of 1,6-naphthyridines . The 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis of naphthyridine derivatives was first reported by Reissert in 1893 from pyridine-type analogues . There are six isomeric naphthyridines currently known .Molecular Structure Analysis
Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide, focusing on six unique fields:
Anticancer Applications
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide has shown significant potential in anticancer research. Its derivatives have been studied for their ability to inhibit the growth of various cancer cell lines. The compound’s structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis (programmed cell death). Research has demonstrated its efficacy against breast, lung, and colon cancers .
Antimicrobial Activity
This compound exhibits strong antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential enzymes .
Anti-inflammatory Effects
2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide has been investigated for its anti-inflammatory properties. It can modulate the production of inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Antiviral Applications
Research has also explored the antiviral potential of this compound. It has shown activity against viruses such as HIV and hepatitis C. The compound works by inhibiting viral replication and interfering with the viral life cycle, making it a promising candidate for antiviral drug development .
Neuroprotective Effects
Studies have indicated that 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This is particularly beneficial in preventing cellular damage and aging. Its antioxidant activity is attributed to its ability to donate electrons and stabilize reactive oxygen species (ROS) .
These applications highlight the versatility and potential of 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines
Orientations Futures
The future directions for the study of 1,6-naphthyridines could include further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .
Propriétés
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLJUBLUKUUATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

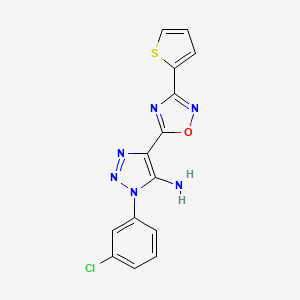

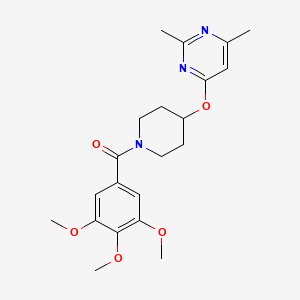

![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)




![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
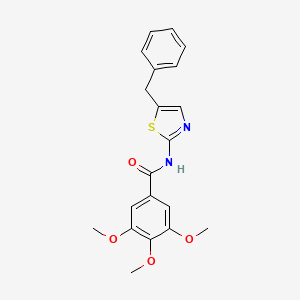
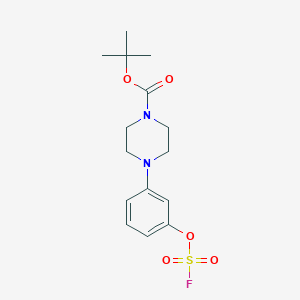
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)
